![molecular formula C7H8N4 B577777 5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1214901-53-7](/img/structure/B577777.png)

5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

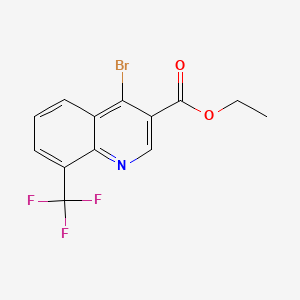

“5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds, despite their relatively simple structure, has proven to be remarkably versatile in various areas of drug design . The ring system of these compounds is isoelectronic with that of purines, making this heterocycle a potential surrogate of the purine ring .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been reported in various studies . For example, one study developed efficient one-step procedures for the synthesis of 5-phenyl-, 6-phenyl- and 7-phenyl-2-amino-triazolo pyrimidines .

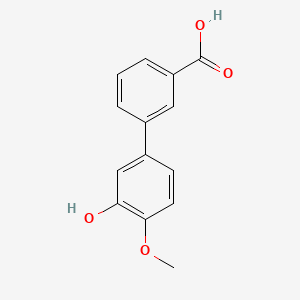

Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines, including “5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine”, is characterized by a triazolo[1,5-a]pyrimidine scaffold . This scaffold is structurally similar to the purine ring, which has led to investigations of these compounds as possible isosteric replacements for purines .

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines have been explored in various studies . For instance, one study reported that a [1,2,4]triazolo[1,5-a]pyrimidine derivative inhibited NS5-RdRp activity with an IC 50 value of 1.28 ± 0.2 μM .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines can vary depending on the specific compound and its substituents . For instance, the choice of substituents can influence the compound’s solubility, permeability, and other ADME-PK properties .

Wissenschaftliche Forschungsanwendungen

Acylation of Heteroaromatic Amines A study detailed the synthesis of a new class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives through acylation reactions, emphasizing the transformation of 5-amino-1,2,3-triazoles and 4-amino-pyrazole. These reactions showcased a method for forming complex heterocyclic compounds, which have significant implications in medicinal and pharmaceutical chemistry (Ibrahim et al., 2011).

Crystal and Molecular Structure Analysis Another study examined the crystal and molecular structure of a derivative of 1,2,4-triazolo[1,5-a]pyridin-2-amine. The compound demonstrated unique crystalline features and molecular geometry, providing insight into its chemical behavior and potential applications in designing novel materials or pharmaceuticals (Dolzhenko et al., 2011).

Iterative Synthesis for Lead Optimization Research on the iterative solution-phase synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives highlighted a method for rapidly generating a library of compounds. This approach is critical for lead optimization in drug development, allowing for the flexible and efficient adjustment of chemical structures to enhance biological activity (Brodbeck et al., 2003).

Building Blocks for Heterocycles A comprehensive analysis of 1,2,3-triazole-4(5)-amines as building blocks revealed their potential in constructing triazolo-annulated pyridine, azine, and azepine systems. These systems are vital in synthetic and biomedical research, showcasing the compound's versatility in forming various bioactive molecules (Syrota et al., 2022).

Herbicidal Activity Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds were found to possess excellent herbicidal activity across a broad spectrum of vegetation. This indicates the compound's potential in agricultural applications, particularly in weed management (Moran, 2003).

Wirkmechanismus

Target of Action

Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as inhibitors for various targets including rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

Similar compounds have been shown to interact with their targets through allosteric binding . This interaction can lead to changes in the target’s conformation and function, potentially affecting downstream biological processes.

Biochemical Pathways

Similar compounds have been found to affect various pathways, including those related to cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . The compound’s interaction with its targets can lead to changes in these pathways, potentially resulting in various downstream effects.

Pharmacokinetics

The compound’s molecular weight is 1501380 , which could potentially influence its absorption, distribution, metabolism, and excretion. These properties can significantly impact the compound’s bioavailability and overall pharmacokinetics.

Result of Action

Similar compounds have been found to exhibit various biological activities, including acting as inverse agonists and inhibitors . These activities can lead to various molecular and cellular effects, potentially influencing the overall biological response to the compound.

Zukünftige Richtungen

The future directions for research on 1,2,4-triazolo[1,5-a]pyrimidines are promising. These compounds have found numerous applications in medicinal chemistry, and their versatility suggests that they could be further exploited in the design of new drugs . For example, the TP heterocycle has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . In addition, the metal-chelating properties of the TP ring have also been exploited to generate candidate treatments for cancer and parasitic diseases .

Eigenschaften

IUPAC Name |

5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-3-2-4-6-9-7(8)10-11(5)6/h2-4H,1H3,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXDBHYMMQDBLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=NN12)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724439 |

Source

|

| Record name | 5-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

CAS RN |

1214901-53-7 |

Source

|

| Record name | 5-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

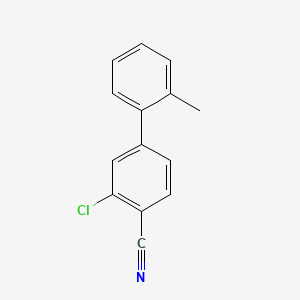

![4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B577694.png)

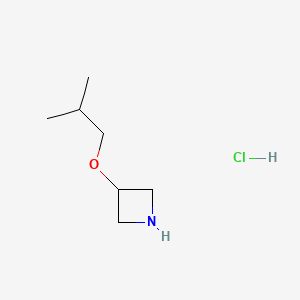

![7-Chloro-4-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B577707.png)

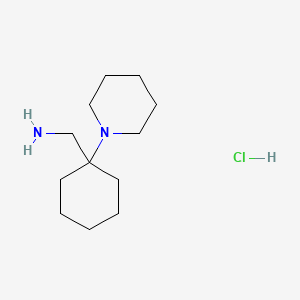

![3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B577714.png)